molecular formula C8H6O3 B119534 4-Formylbenzoic acid CAS No. 619-66-9

4-Formylbenzoic acid

Cat. No. B119534
CAS RN: 619-66-9
M. Wt: 150.13 g/mol
InChI Key: GOUHYARYYWKXHS-UHFFFAOYSA-N
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Description

4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is a white crystalline powder with a molecular formula of C8H5O3 . It is a member of the class of benzoic acids that is benzoic acid substituted by a formyl group at position 4 . It has a role as a plant metabolite .


Synthesis Analysis

4-Formylbenzoic acid is an important intermediate in the synthesis of terepthalic acid . It can undergo esterification reaction and alcohol-aldehyde condensation reaction with alcohol . A novel pH-responsive Bola type surfactant FA–AA was constructed by formation of the C N dynamic covalent bond using 4-formylbenzoic acid (FA) and 12-aminolauric acid (AA) .


Molecular Structure Analysis

The molecular structure of 4-Formylbenzoic acid can be represented by the formula C8H6O3 . The InChI representation is InChI=1S/C8H6O3/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-5H, (H,10,11) .


Chemical Reactions Analysis

4-Formylbenzoic acid reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer . It has been utilized as a molecular probe to investigate the factors governing the rate of reaction between transketolase and aromatic aldehydes .


Physical And Chemical Properties Analysis

4-Formylbenzoic acid is a solid at room temperature . It has a melting point of 247 °C . It is insoluble in water but can be dissolved in DMF .

Scientific Research Applications

Solubility Studies

Research has investigated the solubilities of 4-formylbenzoic acid in various solvents like ethanoic acid, water, and aqueous ethanoic acid mixtures, providing insights into its solid−liquid equilibrium at temperatures ranging from 303.2 to 473.2 K. The solubility model, modified from the Apelblat equation, was used to correlate experimental data, showing the practicality of 4-formylbenzoic acid in various solvent systems (Sun, Qu, & Zhao, 2010).

Crown Ether Synthesis

4-Formylbenzoic acid has been used in the synthesis of crown ethers, like 4′-Formylbenzo-15-crown-5 and -18-crown-6. These compounds were synthesized efficiently, indicating the versatility of 4-formylbenzoic acid in organic synthesis (Wada, Hirayama, Namiki, Kikukawa, & Matsuda, 1980).

Enzyme Engineering

In enzyme engineering, 4-formylbenzoic acid has been used as a molecular probe. Its interaction with transketolase mutants led to the production of novel α,α-dihydroxyketones at significantly higher yields, highlighting its role in biochemical research (Payongsri et al., 2012).

Vibrational Spectral Investigations

Density functional theory (DFT) studies on 4-formylbenzoic acid have clarified the wavenumber assignments of experimentally observed bands in its vibrational spectra, emphasizing its utility in molecular spectroscopy (Xavier et al., 2013).

Synthesis of Formazans

Research on 4'-Formylbenzo(15-crown-5)-2-carboxyphenylhydrazone and its subsequent reactions demonstrates the role of 4-formylbenzoic acid in the synthesis of complex organic compounds, which could have implications in dye and pigment production (Gök & Şentürk, 1991).

Metal Complex Synthesis

Studies have explored the synthesis, characterization, and emission properties of 4-formylbenzoate complexes of metals like copper(II), zinc(II), and cadmium(II), demonstrating the compound's potential in the development of fluorescent sensors (Nath, Tarai, & Baruah, 2019).

Macromolecule Synthesis

4-Formylbenzoic acid has been used in the synthesis of sequence-defined uniform macromolecules, demonstrating its potential in materials science and polymer chemistry (Wu, Zhang, Du, & Li, 2017).

NMR Spectroscopy

Its role in NMR spectroscopy has been highlighted through the evaluation of chemical shifts in antibacterial 4-formylbenzoic acid-based thiazoles, showcasing its relevance in medicinal chemistry and spectroscopic analysis (Baranowska-Łączkowska et al., 2018).

Coordination Polymer Synthesis

4-Formylbenzoic acid has been utilized in the synthesis of a two-dimensional barium(II) coordination polymer, highlighting its utility in creating novel materials with potential applications in areas like luminescence (Deng, Gao, & Huo, 2007).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

4-Formylbenzoic acid has found applications in the development of sugar chemosensors . It has also been used in the construction of a pH-responsive Bola type surfactant for reversible oil-based drilling fluid systems .

properties

IUPAC Name

4-formylbenzoic acid
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InChI

InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)
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InChI Key

GOUHYARYYWKXHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)O
Source PubChem
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Molecular Formula

C8H6O3
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DSSTOX Substance ID

DTXSID3027249
Record name 4-Carboxybenzaldehyde
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Molecular Weight

150.13 g/mol
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Physical Description

White powder; [MSDSonline]
Record name 4-Formylbenzoic acid
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Boiling Point

SUBLIMES BEFORE REACHING BOILING POINT
Record name 4-FORMYLBENZOIC ACID
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Solubility

SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM
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Vapor Pressure

0.000375 [mmHg]
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Product Name

4-Formylbenzoic acid

CAS RN

619-66-9
Record name 4-Formylbenzoic acid
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Melting Point

256 °C
Record name 4-FORMYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

In a 500-ml titanium autoclave, 15.36 g (0.113 mol) of p-toluic acid, 0.232 g (1.13 mmol) of N-acetoxyphthalimide, 0.112 g (0.45 mmol) of cobalt(II) acetate tetrahydrate, 0.277 g (1.13 mmol) of manganese(II) acetate tetrahydrate and 107 g of acetic acid were placed, the resulting mixture was stirred at 170° C. in an atmosphere of a mixture of oxygen and nitrogen gases (1:1) [4 MPa (gauge pressure)] for 1 hour and thereby yielded terephthalic acid in a yield of 74.4% with a conversion from p-toluic acid of 77.5%. A small amount of 4-carboxybenzaldehyde was by-produced.
Quantity
15.36 g
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0.232 g
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0.112 g
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0.277 g
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Quantity
107 g
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Yield
74.4%

Synthesis routes and methods II

Procedure details

In a 500-ml titanium autoclave, 15.36 g (0.113 mol) of p-toluic acid, 0.301 g (1.13 mmol) of N-benzoyloxyphthalimide, 0.112 g (0.45 mmol) of cobalt(II) acetate tetrahydrate, 0. 277 g (1.13 mmol) of manganese(II) acetate tetrahydrate and 104 g of acetic acid were placed, the resulting mixture was stirred at 190° C. in an atmosphere of a mixture of oxygen and nitrogen gases (1:1) [4 MPa (gauge pressure)] for 1 hour and thereby yielded terephthalic acid in a yield of 63.2% with a conversion from p-toluic acid of 67.4%. A small amount of 4-carboxybenzaldehyde was by-produced.
Quantity
15.36 g
Type
reactant
Reaction Step One
Quantity
0.301 g
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reactant
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0 (± 1) mol
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0.112 g
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277 g
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104 g
Type
solvent
Reaction Step Nine
Yield
63.2%

Synthesis routes and methods III

Procedure details

A mixture of 2 mmol of p-xylene, 0.1 mmol of N-acetoxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.01 mmol of manganese(II) acetate and 2 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 14 hours and thereby yielded terephthalic acid, p-toluic acid and p-carboxybenzaldehyde in yields of 79%, 8% and 5%, respectively.
Quantity
2 mmol
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0.1 mmol
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2 mL
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0.01 mmol
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0.01 mmol
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Synthesis routes and methods IV

Procedure details

A process for the production of high purity terephthalic acid comprising the steps of dissolving a crude terephthalic acid in a solvent consisting essentially of water to form an aqueous solution of crude terephthalic acid having a content of 4-carboxybenzaldehyde of at least 1,000 ppm, said crude terephthalic acid being obtained by the oxidation of a paradialkylbenzene, subjecting said aqueous solution of crude terephthalic acid having a content of 4-carboxybenzaldehyde of at least 1,000 ppm to oxidation at a temperature of from 230° to 300° C. and a pressure of 30-100 Kg/cm2 by an oxygen-containing gas at a feed rate of 0.4-10 moles of oxygen per mole of 4-carboxybenzaldehyde contained in the crude terephthalic acid, said oxidation being conducted in the presence of a fixed bed catalyst, to obtain a resultant solution, said aqueous solution of crude terephthalic acid having a concentration of 100-700 g of terephthalic acid per liter of aqueous solution, and subjecting the resultant solution to hydrogenation by hydrogen at a temperature in the range of 270°-300° C. and a hydrogen partial pressure of 5-15 Kg/cm2 in the presence of a catalyst to obtain a high purity terephthalic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,000
Citations
M Haisa, S Kashino, F Ikejiri, T Ohno… - … Section B: Structural …, 1976 - scripts.iucr.org
… Form I of 4-formylbenzoic acid is stable at low temperature and transforms into form II at about 140 C. The heat of transition (0.9 kcal mole- 1) corresponds to the entropy change of Rln4. …
Number of citations: 24 scripts.iucr.org
W Sun, W Qu, L Zhao - Journal of Chemical & Engineering Data, 2010 - ACS Publications
… So, the solubility data of 4-formylbenzoic acid in aqueous … The solubility of 4-formylbenzoic acid in ethanoic acid and/or … In this work, we report the solubilities of 4-formylbenzoic acid in …
Number of citations: 16 pubs.acs.org
KZ Laczkowski, A Biernasiuk… - Medicinal …, 2016 - ingentaconnect.com
… Abstract: Background: Synthesis, characterization and investigation of antibacterial activity of ten novel Schiff base derivatives of 4-formylbenzoic acid is presented. Their structures were …
Number of citations: 14 www.ingentaconnect.com
ZP Deng, S Gao, LH Huo - Applied Organometallic Chemistry, 2007 - Wiley Online Library
… derivatives of 4formylbenzoic acid in the literature.Recently, we have synthesized some transition metal complexes containing 4formylbenzoic acid ligand,10 – 14 in which the 4-FBA …
Number of citations: 7 onlinelibrary.wiley.com
A Baranowska-Łączkowska, M Kozak… - Theoretical Chemistry …, 2018 - Springer
… shifts of ten newly developed antibacterial 4-formylbenzoic acid-based thiazoles, using … 1 basis set for the evaluation of proton shifts in larger 4-formylbenzoic acid-based thiazoles. …
Number of citations: 3 link.springer.com
TS Xavier, IH Joe, MA Palafox, S Kumar… - Spectrochimica Acta Part …, 2013 - Elsevier
… However, to the best of our knowledge, neither the detailed theoretical nor experimental vibrational analysis on 4-Formylbenzoic acid (4-FBA) has been reported in literature. The past …
Number of citations: 8 www.sciencedirect.com
K Kosrat, O Rebaz, S TAHER… - International Journal of …, 2023 - dergipark.org.tr
… This study examines dissociation constant for the series substituted acids like Ortho-alkoxy-4-formylbenzoic acid. The use of (2-methoxy ethanol) as a solvent contributed to the study …
Number of citations: 2 dergipark.org.tr
沈超君, 陈建珊, 盛天录, 傅瑞标, 胡胜民, 项生昌… - 结构化学, 2008 - cqvip.com
… 2·2H2O 2 (4-fbao = 4-formylbenzoic acid oxime), have been synthesized by the reaction of 2-formylbenzoic acid oxime (2-fbao, H2L1) or 4-formylbenzoic acid oxime (4-fbao, H2L2) with …
Number of citations: 2 www.cqvip.com
ZP Deng, LH Huo, YM Xu, S Gao, H Zhao - 2010 - Wiley Online Library
… To this contribution, herein, 4-formylbenzoic acid (4-Hfba) was employed due to its potential bridging function 30, and three novel supramolecular complexes, [Cd(4-fba) 2 (μ 2 -hmt)(H 2 …
Number of citations: 3 onlinelibrary.wiley.com
P Yuexiu, T Bin, Z Wei, S **bo, S Jianbing… - ACTA POLYMERICA …, 2009 - hero.epa.gov
… First, diazoresin (DR) and sodium salt of 4-formylbenzoic acid (FBA) were successively deposited on the surface of substrate by self-assembly (SA) technique. Following decomposition …
Number of citations: 0 hero.epa.gov

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